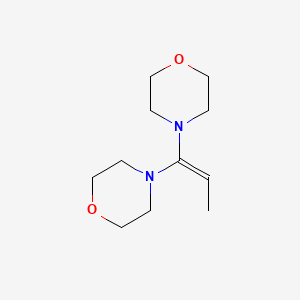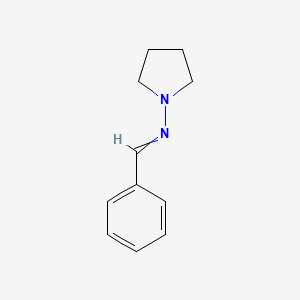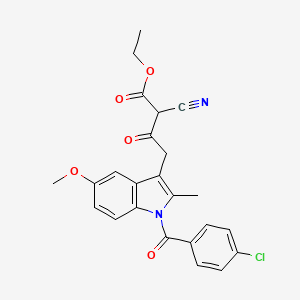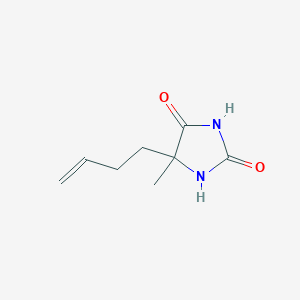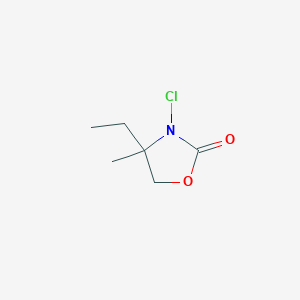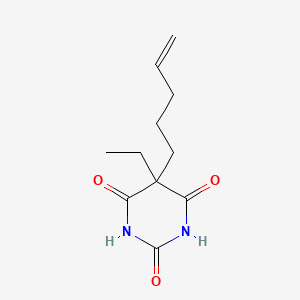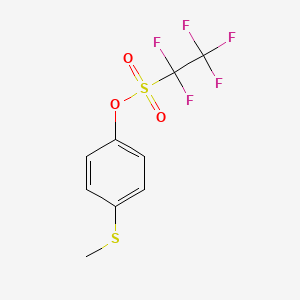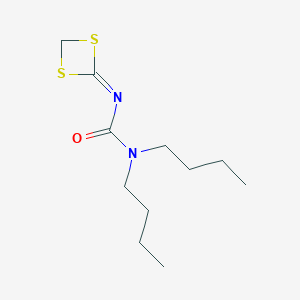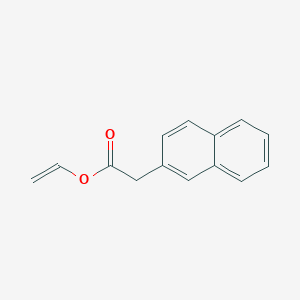![molecular formula C10H18O6Si B14619796 Methyltris[(oxiran-2-yl)methoxy]silane CAS No. 58213-70-0](/img/structure/B14619796.png)
Methyltris[(oxiran-2-yl)methoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris[(oxiran-2-yl)methoxy]silane is a chemical compound with the molecular formula C10H18O6Si. It is also known as methyl-triglycidyloxy-silane. This compound is characterized by the presence of three oxirane (epoxy) groups attached to a silicon atom through methoxy linkages. The compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltris[(oxiran-2-yl)methoxy]silane can be synthesized through the reaction of trimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Methyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Wirkmechanismus
The mechanism of action of methyltris[(oxiran-2-yl)methoxy]silane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking and surface modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltris(2-methoxyethoxy)silane
- Methyltris(p-terphenyl-4-yl)silane
- Methyltris(3,4,5-trichloro-2-thienyl)silane
- Methyltris(pentafluorophenyl)silane
Uniqueness
Methyltris[(oxiran-2-yl)methoxy]silane is unique due to the presence of three epoxy groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and cross-linking properties .
Eigenschaften
CAS-Nummer |
58213-70-0 |
|---|---|
Molekularformel |
C10H18O6Si |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
methyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H18O6Si/c1-17(14-5-8-2-11-8,15-6-9-3-12-9)16-7-10-4-13-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
KOXQZISAMDUXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


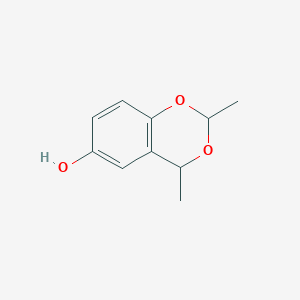
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)


